[Tyr3]octreotate, also known as DOTA-(Tyr3)-octreotate, is an octapeptide that serves as a critical compound in the field of nuclear medicine, particularly for targeted radiotherapy and imaging of neuroendocrine tumors. This compound is a derivative of octreotide, which is a synthetic analog of somatostatin. The addition of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) chelator allows for the binding of various radionuclides, enhancing its utility in medical applications such as positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .
DOTA-(Tyr3)-octreotate is classified as a radiopharmaceutical due to its application in medical imaging and therapy. It is synthesized from the natural peptide somatostatin and has been modified to improve its binding affinity to somatostatin receptors (SSRs), which are overexpressed in many tumors, including neuroendocrine tumors . The compound has gained prominence in clinical settings for its ability to target SSRs selectively.
The synthesis of [Tyr3]octreotate involves multiple methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most notable methods include:
These methods yield high-purity [Tyr3]octreotate suitable for subsequent radiolabeling with radionuclides like gallium-68 or lutetium-177.
The molecular formula for DOTA-(Tyr3)-octreotate is , with a molecular weight of approximately 1495.69 g/mol . The structure features an octapeptide sequence that includes key amino acids such as:
The presence of a disulfide bond between cysteine residues enhances the stability of the peptide structure, while the DOTA moiety facilitates radiolabeling.
DOTA-(Tyr3)-octreotate undergoes several chemical reactions primarily related to its radiolabeling processes. Key reactions include:
The mechanism of action for DOTA-(Tyr3)-octreotate revolves around its ability to bind selectively to somatostatin receptors on tumor cells. Upon administration, the compound binds to SSRs, particularly SSR2, facilitating internalization through endocytosis. This process allows for targeted delivery of radioactive isotopes directly into tumor cells, leading to localized radiation exposure that induces double-strand DNA breaks and ultimately results in tumor cell death .
The effectiveness of this mechanism is enhanced by the short range of beta particles emitted by lutetium-177, minimizing damage to surrounding healthy tissues.
DOTA-(Tyr3)-octreotate has significant applications in both diagnostic imaging and therapeutic interventions:
[Tyr³]octreotate (H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH) is synthesized primarily via Fmoc-based solid-phase peptide synthesis (SPPS) on resins such as 4-(2',4'-dimethoxyphenylaminomethyl)phenoxy-methyl resin. The process begins with C-terminal Thr anchoring, followed by sequential coupling of Fmoc-protected amino acids: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), and D-Phe. Orthogonal protecting groups (Trt for cysteine thiols, tBu for tyrosine hydroxyl, Boc for lysine amine) prevent side reactions [1] [8].
Critical innovations include:
Table 1: SPPS Optimization for [Tyr³]octreotate
| Parameter | Traditional Method | Optimized SPPS |
|---|---|---|
| Cyclization Approach | Solution-phase post-cleavage | On-resin iodine oxidation |
| Thr Anchoring | Fragment condensation | Direct Thr(ol)-resin elongation |
| Crude Purity | ~60% | >85% |
| Overall Yield | ~3.1% | 25–30% |
| Cyclization Efficiency | 70–75% | >90% |
Chelators enable radiometal binding for diagnostic/therapeutic applications. Conjugation targets the N-terminal amine or lysine side chain of [Tyr³]octreotate:
Table 2: Chelator Performance Comparison
| Chelator | Conjugation Site | Metal Ion | Stability (log K) | Tumor Uptake (%ID/g at 4h) |
|---|---|---|---|---|
| DOTA | N-terminal | ¹⁷⁷Lu, ⁶⁸Ga | 21.3 (Ga³⁺) | 8.5 ± 1.2 (AR42J xenografts) |
| CB-TE2A | N-terminal | ⁶⁴Cu | 31.0 (Cu²⁺) | 4.2 ± 0.5 |
| CB-TE1A1P | N-terminal | ⁶⁴Cu | 30.2 (Cu²⁺) | 5.8 ± 0.7 |
| NOTA-3COO⁻ | Lys⁵ side chain | ⁶⁸Ga | 31.0 (Ga³⁺) | 7.9 ± 0.9 |
¹⁷⁷Lu-Labeling: DOTA-TATE (1–10 nmol) reacts with ¹⁷⁷LuCl₃ in 0.4 M ammonium acetate (pH 5.0) at 75–90°C for 20–40 min. Radiochemical purity (RCP) exceeds 98% after C18 cartridge purification. Specific activities reach 50–100 GBq/μmol, with high SSTr2 affinity (IC₅₀ = 2.1 ± 0.4 nM) [2] [4] [5].
⁹⁰Y-Labeling: Requires higher temperatures (90–100°C) due to slower DOTA complexation kinetics. Post-labeling, EDTA challenge (5 mM) removes unbound ⁹⁰Y, achieving RCP >97%. ⁹⁰Y-DOTA-TATE delivers higher β⁻ energy (Eβₐᵥₑ=0.93 MeV vs. 0.13 MeV for ¹⁷⁷Lu), making it suitable for larger tumors [4] [5].
¹⁸F-Labeling via Al¹⁸F Complexation: Preformed Al¹⁸F²⁺ binds to DOTA-TATE in sodium acetate buffer (pH 4.0) with 10–15 min heating at 100°C. RCP >95% enables PET imaging with comparable tumor uptake to ⁶⁸Ga-DOTA-TATE [5].
SiFA overcomes limitations of prosthetic groups for ¹⁸F. The strategy involves:
NAMB protocols enable robust clinical translation:
Table 3: Radiolabeling Efficiency of Key Methods
| Method | Isotope | Reaction Conditions | Time (min) | RCP (%) | Specific Activity |
|---|---|---|---|---|---|
| Conventional DOTA | ¹⁷⁷Lu | 90°C, NH₄OAc (pH 5.0) | 30 | >98 | 50–100 GBq/μmol |
| Al¹⁸F-DOTA Complex | ¹⁸F | 100°C, NaOAc (pH 4.0) | 15 | >95 | 20–40 GBq/μmol |
| SiFA Chemistry | ¹⁸F | 45°C, DMSO | 5 | >90 | 30–60 GBq/μmol |
| NAMB (Ethanol/Water) | ⁶⁸Ga | 95°C, EtOH/H₂O, low K₂CO₃ | 10 | >97 | 40–80 GBq/μmol |
| CB-TE1A1P Chelation | ⁶⁴Cu | 95°C, HEPES (pH 4.0) | 10 | >99 | >50 GBq/μmol |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8